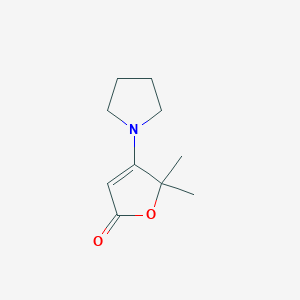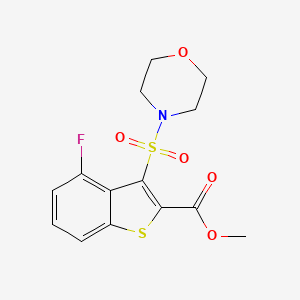
3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole
Vue d'ensemble
Description
“3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of perfluoroalkyl and trifluoromethyl groups in this compound suggests it may have unique chemical properties, such as high thermal stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the perfluoro-n-hexyl group: This step may involve the use of perfluoroalkyl iodides or bromides in the presence of a base.
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms.
Reduction: Reduction reactions may target the pyrazole ring or the trifluoromethyl group.
Substitution: The perfluoroalkyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organometallics, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. The presence of fluorine atoms can enhance its bioavailability and metabolic stability.
Medicine
In medicine, derivatives of pyrazoles are often explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound may be investigated for similar therapeutic potentials.
Industry
In industry, the compound’s thermal stability and resistance to degradation make it suitable for applications in materials science, such as the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3(5)-Trifluoromethyl-5(3)-phenylpyrazole: Lacks the perfluoro-n-hexyl group, which may result in different chemical properties.
3(5)-Perfluoro-n-hexyl-5(3)-methylpyrazole: Lacks the trifluoromethyl group, potentially altering its reactivity and applications.
1-Phenyl-3(5)-trifluoromethylpyrazole: Similar structure but without the perfluoro-n-hexyl group.
Uniqueness
The presence of both perfluoro-n-hexyl and trifluoromethyl groups in “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” makes it unique, providing a combination of high thermal stability, resistance to degradation, and potential biological activity.
Propriétés
IUPAC Name |
1-phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F16N2/c17-10(18,12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)32)8-6-9(11(19,20)21)34(33-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPIDCGMVBMTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3043877.png)











